molecular formula C17H33BrO2 B1278910 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro- CAS No. 88517-92-4

2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-

Cat. No. B1278910
CAS RN: 88517-92-4
M. Wt: 349.3 g/mol
InChI Key: QBEYUDGHMCVOAS-UHFFFAOYSA-N
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Description

“2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-” is a chemical compound with the molecular formula C17H33BrO2 . It is a versatile material with various scientific applications, enabling advancements in fields like organic synthesis and drug discovery.


Synthesis Analysis

The synthesis of 2H-Pyrans has been a subject of interest in recent literature. The most versatile synthetic methods reported involve the use of physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes . Phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles provide a facile entry to stable 2H-Pyrans .


Molecular Structure Analysis

The molecular weight of “2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-” is 349.35 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 2H-Pyrans are influenced by different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes . The reactions can lead to the formation of stable 2H-Pyrans or their opened isomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-” include its molecular formula C17H33BrO2, molecular weight 349.35 , and its structure available as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

2-(12-bromododecoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEYUDGHMCVOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454461
Record name 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88517-92-4
Record name 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above-mentioned dodecanediol monotetrahydropyranyl ether (7.882 g) and 11.437 g of carbon tetrabromide were dissolved in 78 ml of dichloromethane. Triphenylphosphine (10.843 g) was added thereto under ice-cooling and the mixture was stirred at 0° C. for 5 minutes. The solvent was distilled away under reduced pressure and the residue was purified by silica gel column chromatography to give 4.029 g of 1-bromo-12-tetrahydropyranyloxydodecane.
Name
dodecanediol monotetrahydropyranyl ether
Quantity
7.882 g
Type
reactant
Reaction Step One
Quantity
11.437 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
10.843 g
Type
reactant
Reaction Step Two

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